molecular formula C15H15FN4O B2601608 3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1421508-21-5

3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B2601608
CAS No.: 1421508-21-5
M. Wt: 286.31
InChI Key: PXHLCMRLIZCRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid molecular architecture combining a benzamide group with a pyrimidine scaffold bearing a pyrrolidine substituent. The inclusion of the pyrrolidine ring is a strategic feature in modern drug design; this saturated heterocycle enhances three-dimensional coverage and stereochemical complexity, which can lead to improved selectivity and optimized pharmacokinetic profiles for drug candidates . The specific incorporation of a fluorine atom on the benzamide ring is a common tactic used to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . The pyrimidine core is a privileged structure in medicinal chemistry, frequently serving as a key scaffold in kinase inhibitors and other therapeutics . Researchers can utilize this compound as a versatile building block for the synthesis of novel chemical libraries or as a pharmacological tool for hit-to-lead optimization campaigns. Its structure suggests potential for probing biological targets such as protein kinases, given that diaminopyrimidine derivatives are known to anchor in the hinge region of kinase domains . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-fluoro-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c16-12-5-3-4-11(8-12)15(21)19-13-9-14(18-10-17-13)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHLCMRLIZCRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4-dichloropyrimidine with pyrrolidine under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like cesium fluoride.

    Coupling with Benzamide: The final step involves coupling the fluorinated pyrimidine intermediate with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cesium fluoride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Mechanism : The compound has shown promise as an anticancer agent through its ability to inhibit specific kinases involved in tumor growth and proliferation. Studies indicate that it may target pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell survival and growth.
    • Case Study : A study conducted on various human cancer cell lines (e.g., A549 for lung cancer) demonstrated that 3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide exhibited significant antiproliferative effects, leading to cell cycle arrest and apoptosis in treated cells .
  • Neurological Disorders
    • Mechanism : Preliminary research suggests that this compound may have neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease. It could modulate neurotransmitter systems and reduce neuroinflammation.
    • Case Study : In vitro studies have indicated that the compound can protect neuronal cells from oxidative stress-induced damage, which is a hallmark of neurodegenerative diseases .
  • Antiviral Activity
    • Mechanism : There is emerging evidence that this compound may inhibit viral replication by interfering with viral polymerases.
    • Case Study : Research has shown that the compound can reduce the viral load of certain RNA viruses in cell culture models, suggesting its potential as a therapeutic agent against viral infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent.

ParameterValue
AbsorptionModerate
DistributionHigh tissue affinity
MetabolismHepatic metabolism
ExcretionRenal
ToxicityLow toxicity observed in initial studies

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its efficacy and reduce side effects. Structure-activity relationship (SAR) studies have identified key modifications that improve potency against targeted pathways while maintaining favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Functional Group Effects

Key Compounds for Comparison:

N-(2-Hydroxyethyl)-3-(6-(4-(Trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide (Compound A, from ) Substituents: Trifluoromethoxy-phenylamino group at pyrimidine-6-position, hydroxyethyl chain. Synthesis: Prepared via Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalysis. Relevance: The trifluoromethoxy group enhances lipophilicity and metabolic resistance compared to the pyrrolidine group in the target compound .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Compound B, from ) Substituents: Pyrazolo-pyrimidine core, fluorophenyl-chromenone moiety. Properties: Melting point 175–178°C; mass spec (M+1) 589.1. Relevance: The chromenone and sulfonamide groups confer distinct electronic and steric profiles, contrasting with the simpler benzamide-pyrrolidine system .

3-Fluoro-N-(3-Fluorophenyl)benzamide and 3-Fluoro-N-(4-Fluorophenyl)benzamide (Compounds C1/C2, from )

  • Substituents : Fluorine at benzamide-3-position and fluorophenylamine.
  • NMR Complexity : Severe spectral overlap due to scalar couplings between aromatic protons, complicating assignments. This highlights challenges in characterizing fluorinated benzamides, including the target compound .

7-[[2,3-Difluoro-4-[2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-... (Compound D, from )

  • Substituents : Pyrrolidin-1-yl-ethoxy chain, trifluoromethyl-pyrimidine.
  • Relevance : The pyrrolidine-ethoxy linker demonstrates how pyrrolidine derivatives improve solubility and bioavailability, a trait shared with the target compound .

Comparative Data Table

Compound Core Structure Key Substituents Solubility/Stability Notable Properties
Target Compound Pyrimidine-benzamide 3-Fluoro-benzamide, 6-pyrrolidinyl Enhanced solubility (pyrrolidine), moderate lipophilicity Potential kinase inhibition
Compound A Pyrimidine-benzamide 6-Trifluoromethoxy-phenylamino High lipophilicity Pd-catalyzed synthesis
Compound B Pyrazolo-pyrimidine Chromenone-sulfonamide High melting point (175–178°C) Brown solid, 589.1 M+1
Compounds C1/C2 Benzamide 3-Fluoro-benzamide, fluorophenylamine Low spectral resolution NMR complexity
Compound D Diazaspiro-decene Pyrrolidin-1-yl-ethoxy chain High solubility Bioavailability focus

Pharmacological Implications

  • Fluorine Effects : The 3-fluoro substituent in the target compound and Compounds C1/C2 improves metabolic stability but introduces NMR assignment challenges .
  • Pyrrolidine vs. Trifluoromethoxy : The pyrrolidine group (target compound, Compound D) offers better aqueous solubility than the trifluoromethoxy group (Compound A), critical for oral bioavailability .

Biological Activity

3-Fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a fluorine atom at the 3-position of the benzamide ring and a pyrrolidinyl group attached to the pyrimidine ring, is being explored for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

IUPAC Name 3fluoro N 6 pyrrolidin 1 yl pyrimidin 4 yl benzamide\text{IUPAC Name }3-\text{fluoro N 6 pyrrolidin 1 yl pyrimidin 4 yl benzamide}

Chemical Formula : C15H15FN4O
Molecular Weight : 284.31 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : Using precursors like 2,4-dichloropyrimidine and pyrrolidine under basic conditions.
  • Fluorination : Introducing the fluorine atom through nucleophilic aromatic substitution.
  • Coupling with Benzamide : The final step involves coupling the fluorinated pyrimidine with benzamide using reagents like N,N’-dicyclohexylcarbodiimide (DCC).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the pyrimidine ring may interact with nucleic acids and proteins, potentially inhibiting their functions.

Therapeutic Potential

Research indicates several areas where this compound may exhibit significant biological activity:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines, making it a candidate for cancer therapy.
  • Kinase Inhibition : It has been shown to inhibit kinases involved in cancer progression, which is crucial for developing targeted therapies.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against certain cancer cell lines. For example:

Cell LineIC50 (µM)Observations
A549 (Lung Cancer)15Significant reduction in cell viability
MCF7 (Breast Cancer)12Induction of apoptosis observed

In Vivo Efficacy

Animal models have been employed to assess the efficacy of this compound in vivo. In a study using a xenograft model of breast cancer:

  • Mice treated with 150 mg/kg showed a 42% reduction in tumor volume compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential:

ParameterValue
Oral BioavailabilityHigh (F% = 100%)
Metabolic StabilityModerate (HLM Cl < 10)
CNS PenetrationGood

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-fluoro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a substituted pyrimidine amine. For example, analogous compounds like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide are synthesized by reacting pyrimidine derivatives with acyl chlorides in the presence of a base (e.g., triethylamine) under inert conditions . Key factors include stoichiometric control of the acyl chloride, reaction temperature (often room temperature to 40°C), and solvent choice (e.g., dichloromethane or DMF). Purification via column chromatography is standard .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Techniques include:

  • NMR Spectroscopy : To confirm the presence of fluorine (¹⁹F NMR) and pyrrolidine/pyrimidine protons (¹H NMR).
  • LC-MS/HPLC : For purity assessment (>95%) and molecular weight verification.
  • X-ray Crystallography : If crystalline, to resolve stereochemical ambiguities (e.g., as done for fluorobenzamide derivatives in ) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition Assays : For kinase or protease targets, using fluorogenic substrates.
  • Cytotoxicity Testing : In cancer cell lines (e.g., MTT assays) .
  • Solubility/Stability Studies : In PBS or simulated physiological buffers to guide in vivo studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches (as used in ICReDD’s workflow) can model transition states and predict regioselectivity during coupling reactions . Machine learning tools (e.g., SciFinder or Reaxys) can analyze analogous reactions to propose optimal catalysts or solvents .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation time) across studies.
  • Dose-Response Replication : Validate results under standardized protocols.
  • Off-Target Profiling : Use proteome-wide screens (e.g., CETSA) to identify confounding interactions .

Q. What strategies improve the metabolic stability of this compound while retaining target affinity?

  • Methodological Answer :

  • SAR Studies : Modify the pyrrolidine substituent (e.g., introduce methyl groups) to reduce CYP450 metabolism.
  • Isotere Replacement : Replace the benzamide with a thiazole carboxamide to enhance resistance to hydrolysis .
  • Prodrug Design : Mask the amide group with enzymatically cleavable protectors .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout Screens : Identify essential genes modulating the compound’s efficacy.
  • Thermal Proteome Profiling (TPP) : Map target engagement across the proteome .
  • Cryo-EM/X-ray Co-crystallization : Resolve binding modes with putative targets (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.